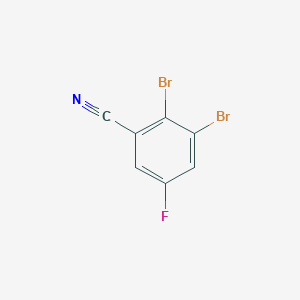

2,3-Dibromo-5-fluorobenzonitrile

Description

2,3-Dibromo-5-fluorobenzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group. This compound is a yellow crystalline solid that is soluble in polar solvents like alcohol. It is commonly used in scientific experiments involving organic synthesis.

Properties

IUPAC Name |

2,3-dibromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKUHYILLWAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-fluorobenzonitrile can be synthesized by reacting 2,3-dibromo-5-trifluoromethylbenzoic acid with thionyl chloride, followed by treatment with sodium cyanide. The reaction proceeds via an acid chloride intermediate that is then converted to a cyano intermediate, ultimately yielding the desired product.

Industrial Production Methods

The industrial production of this compound typically involves the ammoxidation process, which is both simple and environmentally friendly. This method overcomes the serious shortcomings of using harmful materials such as cyanide or carbon tetrachloride .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed Suzuki coupling reactions with boronic acid derivatives to form corresponding biaryl compounds.

Common Reagents and Conditions

Bromination: Bromination can be carried out using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki coupling reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki coupling reactions.

Substituted Aromatic Compounds: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzonitrile is an important intermediate used in the synthesis of various biologically active compounds, including potential drugs and pesticides. It is also used as a chemical probe to investigate the mechanism of action of particular enzymes or receptors. Additionally, it exhibits antibacterial and antifungal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, and Aspergillus fumigatus. It also shows cytotoxic effects against different cancer cell lines, such as HeLa and MCF-7 cells.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. It dissociates into hydrogen bromide, hydrogen fluoride, and carbon monoxide when heated in the presence of reducing agents. This dissociation can lead to various biochemical interactions, contributing to its antibacterial, antifungal, and cytotoxic properties.

Comparison with Similar Compounds

Similar Compounds

2,4-Dibromo-5-fluorobenzonitrile: Another compound in the same family, used in the synthesis of fluoroquinolones.

2-Bromo-5-fluorobenzonitrile: Used in palladium-catalyzed Suzuki coupling reactions.

Uniqueness

2,3-Dibromo-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active compounds and its antibacterial and antifungal activities make it particularly valuable in scientific research and industrial applications.

Biological Activity

2,3-Dibromo-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of fluorinated derivatives that have been studied for their pharmacological properties, including anticancer and antimutagenic activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features bromine and fluorine substituents on the benzene ring, which significantly influence its biological properties.

Anticancer Properties

Research has indicated that halogenated benzonitriles exhibit various degrees of antiproliferative activity against different cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

In a comparative study, compounds structurally related to this compound were evaluated for their antiproliferative effects. The results demonstrated significant potency in inhibiting cancer cell growth, with IC50 values indicating effective concentrations for inducing cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.56 | HL-60 |

| CA-4 (Control) | 1.0 | HL-60 |

The above table illustrates the comparative potency of this compound against HL-60 cell lines compared to a known control compound.

Antimutagenic Activity

In addition to its anticancer potential, this compound has been investigated for its antimutagenic properties. Studies utilizing the Ames test have shown that this compound can reduce mutagenicity induced by various agents such as sodium azide and benzo[a]pyrene.

The antimutagenic activity is believed to be linked to the compound's ability to modulate oxidative stress and enhance DNA repair mechanisms.

| Mutagen | Concentration (µM) | Mutagenicity Reduction (%) |

|---|---|---|

| Sodium Azide | 20 | 75% |

| Benzo[a]pyrene | 20 | 65% |

This table summarizes the effectiveness of this compound in reducing mutagenicity under specified conditions.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in proliferation and apoptosis. The compound's structure allows it to bind effectively with tubulin, disrupting microtubule dynamics essential for mitosis.

Additionally, the presence of bromine and fluorine atoms enhances lipophilicity and bioavailability, facilitating better interaction with cellular membranes and molecular targets.

Case Studies

Several case studies have highlighted the pharmacological potential of halogenated benzonitriles:

- Case Study on Antiproliferative Activity : A study evaluated the effects of various halogenated benzonitriles on different cancer cell lines. Results indicated that compounds with bromine substitutions exhibited higher antiproliferative activity compared to their non-brominated counterparts.

- Case Study on Antimutagenicity : In another investigation using the Ames test, this compound was found to significantly reduce mutagenicity in bacterial strains exposed to known mutagens. This suggests a protective role against DNA damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.